molecular formula C10H15N3O2S B010311 Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate CAS No. 104481-24-5

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Cat. No.: B010311
CAS No.: 104481-24-5
M. Wt: 241.31 g/mol
InChI Key: NNFAICXZOSXKDP-UHFFFAOYSA-N
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Description

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both the thiazole and piperazine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit buche and exhibit antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate might interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have shown inhibitory activities against buche and antimicrobial effects against certain strains of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-piperazin-1-yl-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with piperazine and thioamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and infections.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains a pyrimidine ring instead of a thiazole ring.

    Thiazole derivatives: These compounds share the thiazole ring but may have different substituents.

The uniqueness of this compound lies in its combination of the thiazole and piperazine rings, which provides a versatile scaffold for the development of bioactive molecules.

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFAICXZOSXKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545937
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104481-24-5
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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